ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Overview
Description
This compound appears to be a complex organic molecule that contains several functional groups, including an ethyl ester, a thioether, an amide, and a pyridine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, common methods for introducing these functional groups include nucleophilic substitution reactions for the thioether, acylation for the amide, and condensation reactions for the pyridine ring.Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several functional groups and a heterocyclic ring. The fluorophenyl group is likely to be electron-withdrawing, which could affect the reactivity of the compound.Chemical Reactions Analysis
As mentioned above, this compound could participate in a variety of chemical reactions due to its functional groups. For example, the amide could undergo hydrolysis, the thioether could participate in oxidation reactions, and the pyridine ring could participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester and a pyridine ring could make the compound relatively polar, affecting its solubility in different solvents.Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis of novel pyrido and thiazolo derivatives, utilizing ethyl esters as starting materials. These syntheses typically involve cyclization reactions and aim to explore the chemical space around these scaffolds for potential biological activity. For instance, the synthesis of new pyridothienopyrimidines and related heterocycles from ethyl amino esters suggests a broad interest in these cores for further chemical modification and study (El-Kashef et al., 2010).
Antimicrobial Activity
Several studies have synthesized compounds for evaluation against various microbial strains, showcasing the antimicrobial potential of thiazolo and pyridine derivatives. This includes research on novel polynuclear pyrido and thiazolo triazolo quinazolines, highlighting their synthesis and subsequent screening for antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Tuberculostatic Activity
Compounds structurally related to the queried chemical have been synthesized and evaluated for their tuberculostatic activity, indicating the potential utility of these molecules in treating tuberculosis. This demonstrates the relevance of such compounds in developing new therapeutic agents (Titova et al., 2019).
Inhibitors of Biological Targets
Research into thiazole-aminopiperidine hybrids as inhibitors of Mycobacterium tuberculosis Gyrase B suggests a potential application in targeting bacterial enzymes. This indicates the utility of structurally related compounds in the design of enzyme inhibitors for therapeutic purposes (Jeankumar et al., 2013).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, or developing new synthetic routes to its preparation.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and reactivity may vary. For a detailed and accurate analysis, specific studies and experimental data are needed.
properties
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)sulfanylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c1-2-26-19(25)23-10-9-15-16(12-23)28-18(21-15)22-17(24)4-3-11-27-14-7-5-13(20)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGROQCHSVXOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |
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